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Compound of Interest

Compound Name: Methyl 3-amino-2-bromobenzoate

Cat. No.: B033773 Get Quote

An In-depth Technical Guide to Methyl 3-amino-2-bromobenzoate

This technical guide provides a comprehensive overview of the chemical and physical

properties, synthesis, and analysis of Methyl 3-amino-2-bromobenzoate, a key intermediate

in pharmaceutical and chemical synthesis. This document is intended for researchers,

scientists, and drug development professionals.

Compound Identification and Properties
Methyl 3-amino-2-bromobenzoate is an aromatic compound with the chemical formula

C8H8BrNO2.[1] Its molecular structure consists of a benzoate backbone substituted with an

amino group at the 3-position and a bromine atom at the 2-position.[1]

Synonyms:

3-AMINO-2-BROMO-BENZOIC ACID METHYL ESTER[1]

Benzoic acid, 3-amino-2-bromo-, methyl ester[1]

Methyl 3-amino-2-bromobenzoate 95%[1]

Quantitative Data Summary
The key physicochemical properties of Methyl 3-amino-2-bromobenzoate are summarized in

the table below.
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Property Value

Molecular Formula C8H8BrNO2

Molecular Weight 230.06 g/mol [1]

CAS Number 106896-48-4[1]

Appearance Clear, bright orange to amber liquid[1]

Boiling Point 314.1 ± 22.0 °C (Predicted)[1]

Density 1.583 g/mL at 25 °C[1]

Refractive Index n20/D 1.601[1]

Flash Point >110 °C[1]

Synthesis and Experimental Protocols
The most common and well-documented method for the synthesis of Methyl 3-amino-2-
bromobenzoate is the reduction of its corresponding nitro precursor, Methyl 2-bromo-3-

nitrobenzoate.[1] This section provides a detailed protocol for a two-step synthesis, starting

from 2-bromo-3-nitrobenzoic acid.

Synthesis Workflow Diagram
The following diagram illustrates the two-step synthesis process from 2-bromo-3-nitrobenzoic

acid to the final product, Methyl 3-amino-2-bromobenzoate.
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A two-step synthesis workflow for Methyl 3-amino-2-bromobenzoate.

Step 1: Esterification of 2-Bromo-3-nitrobenzoic Acid
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Objective: To synthesize the intermediate, Methyl 2-bromo-3-nitrobenzoate, through the

esterification of 2-bromo-3-nitrobenzoic acid.

Materials:

2-Bromo-3-nitrobenzoic acid

Methanol (anhydrous)

Concentrated sulfuric acid (catalyst)

Sodium bicarbonate (saturated aqueous solution)

Dichloromethane or Ethyl acetate

Anhydrous magnesium sulfate or sodium sulfate

Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer, heating mantle

Procedure:

In a round-bottom flask, dissolve 2-bromo-3-nitrobenzoic acid in an excess of anhydrous

methanol.

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric

acid with stirring.

Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the

reaction progress by Thin Layer Chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature and remove the excess

methanol under reduced pressure.

Neutralize the residue by carefully adding a saturated aqueous solution of sodium

bicarbonate until effervescence ceases.

Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or

ethyl acetate.
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Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

Filter the drying agent and concentrate the organic solution under reduced pressure to yield

crude Methyl 2-bromo-3-nitrobenzoate. The product can be further purified by column

chromatography if necessary.

Step 2: Reduction of Methyl 2-bromo-3-nitrobenzoate
Objective: To synthesize the final product, Methyl 3-amino-2-bromobenzoate, by reducing the

nitro group of the intermediate.

Materials:

Methyl 2-bromo-3-nitrobenzoate

Tin(II) chloride dihydrate (SnCl2·2H2O)

Ethanol

Ethyl acetate

2M Potassium hydroxide (KOH) or 3N Sodium hydroxide (NaOH)

Saturated aqueous sodium chloride (brine)

Diatomaceous earth (optional)

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

To a solution of Methyl 2-bromo-3-nitrobenzoate in ethanol, add an excess of tin(II) chloride

dihydrate (SnCl2·2H2O).[1]

Heat the reaction mixture under reflux for approximately 2 hours, monitoring the

disappearance of the starting material by TLC.[1]

After cooling to ambient temperature, remove the solvent under reduced pressure.[2]
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Partition the crude residue between ethyl acetate and a 2M KOH or 3N NaOH solution with

vigorous stirring.[1][2] Diatomaceous earth can be added to aid in the filtration of tin salts.[1]

Filter the mixture and transfer the filtrate to a separatory funnel.

Separate the organic phase and wash it with saturated aqueous sodium chloride (brine).[1]

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain Methyl 3-amino-2-bromobenzoate.

Analytical Protocols
Proper analysis is crucial to confirm the identity and purity of the synthesized product. Below

are standard protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear

Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of Methyl 3-amino-2-bromobenzoate and separate it from

potential isomers or impurities.

Instrumentation and Conditions:

System: Standard HPLC with a UV detector.

Column: C18, 4.6 x 150 mm, 5 µm particle size.[2]

Mobile Phase A: Water with 0.1% formic acid.[2]

Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]

Flow Rate: 1.0 mL/min.[2]

Detection: UV at 254 nm.[2]

Injection Volume: 10 µL.[2]

Procedure:
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Sample Preparation: Prepare a standard solution of the sample at a concentration of

approximately 10-100 µg/mL in the initial mobile phase composition.[2]

System Equilibration: Equilibrate the column with the starting mobile phase composition for

at least 30 minutes.

Gradient Elution: Employ a gradient program to ensure the separation of components with

varying polarities. A representative gradient could be:

0-10 min: 20-80% Acetonitrile

10-12 min: Hold at 80% Acetonitrile

12-15 min: Return to 20% Acetonitrile for re-equilibration[2]

Data Analysis: Identify the product peak by its retention time and calculate the purity based

on the peak area percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the molecular structure of Methyl 3-amino-2-bromobenzoate.

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 - 1.0 mL of a

suitable deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-

d6), in a clean NMR tube.[3]

Internal Standard: Use tetramethylsilane (TMS) as an internal standard for chemical shift

referencing (δ = 0.00 ppm).

Data Acquisition: Record ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 400

MHz).

Spectral Interpretation: The resulting spectra should be consistent with the structure of

Methyl 3-amino-2-bromobenzoate, showing characteristic shifts for the aromatic protons,

the amino group protons, and the methyl ester protons.
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Safety, Storage, and Handling
Methyl 3-amino-2-bromobenzoate should be handled with care in a well-ventilated laboratory

fume hood. Appropriate personal protective equipment, including safety goggles, gloves, and a

lab coat, should be worn. The compound is relatively stable under normal conditions but should

be stored under an inert atmosphere (nitrogen or argon) at temperatures between 2–8 °C to

prevent potential oxidation or hydrolysis.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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